1-Chlorohexan-2-OL

Catalog No.
S14137638
CAS No.
52802-07-0
M.F
C6H13ClO
M. Wt
136.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorohexan-2-OL

CAS Number

52802-07-0

Product Name

1-Chlorohexan-2-OL

IUPAC Name

1-chlorohexan-2-ol

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

InChI

InChI=1S/C6H13ClO/c1-2-3-4-6(8)5-7/h6,8H,2-5H2,1H3

InChI Key

KYLWPCMAKMOTED-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCl)O

1-Chlorohexan-2-OL is an organic compound with the molecular formula C6_6H13_13ClO. It is classified as a secondary alcohol due to the presence of a hydroxyl (-OH) group attached to the second carbon of a hexane chain. This compound appears as a colorless liquid with a distinctive odor, and it is insoluble in water but soluble in organic solvents such as ethanol and acetone . The compound is notable for its unique structure, which includes both a chlorine atom and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, typically using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of 1-chlorohexan-2-one.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the alkene double bond into a single bond, yielding 1-chlorohexan-2-OL from its corresponding ketone.
  • Substitution: The chlorine atom can be substituted by nucleophiles (e.g., sodium hydroxide), leading to the formation of various derivatives such as 1-hydroxyhexan-2-OL or 1-cyanohexan-2-OL .

1-Chlorohexan-2-OL can be synthesized through several methods:

  • Chlorination of Hexan-2-OL: This method involves treating hexan-2-OL with chlorinating agents like thionyl chloride or phosphorus trichloride under controlled conditions to selectively chlorinate at the desired position.
  • Electrophilic Addition Reactions: The alkene double bond in hexene derivatives can undergo electrophilic addition with chlorine sources, leading to the formation of 1-chloro derivatives.

These methods can be optimized for yield and purity, particularly in industrial settings where continuous flow reactors may be employed.

The unique combination of functional groups in 1-Chlorohexan-2-OL makes it useful in various applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its reactivity allows it to be used in polymer chemistry and the development of new materials.

Several compounds share structural similarities with 1-Chlorohexan-2-OL, each exhibiting unique properties:

Compound NameStructural FeatureNotable Differences
1-Bromohexan-2-OLBromine atom instead of chlorineGenerally less reactive than chlorinated analogs
1-Iodohexan-2-OLIodine atom instead of chlorineMore reactive due to weaker C-I bond
5-Chloro-2-cyclohexen-1-olCyclohexene ringDifferent ring structure affects reactivity and stability

Uniqueness

The presence of the chlorine atom in 1-Chlorohexan-2-OL enhances its reactivity compared to its bromine and iodine analogs. This reactivity makes it particularly valuable for nucleophilic substitution reactions, allowing for diverse synthetic applications that may not be feasible with other halogenated compounds.

Nucleophilic substitution reactions are foundational in the synthesis of chlorohydrins like 1-chlorohexan-2-ol. These reactions typically involve replacing a hydroxyl group with a chlorine atom via electrophilic chlorinating agents.

Thionyl Chloride-Mediated Substitution

Thionyl chloride (SOCl₂) is a widely used reagent for converting alcohols to alkyl chlorides. The reaction proceeds through a two-step mechanism:

  • The alcohol attacks the electrophilic sulfur in SOCl₂, forming a chlorosulfite intermediate.
  • The intermediate undergoes intramolecular nucleophilic displacement, releasing SO₂ gas and yielding the alkyl chloride.

For 1-chlorohexan-2-ol, hexan-2-ol reacts with SOCl₂ under anhydrous conditions. The reaction is highly efficient, with yields exceeding 90% due to the gaseous byproducts simplifying purification.

Appel Reaction

The Appel reaction employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert alcohols to chlorides. The mechanism involves:

  • Activation of PPh₃ by CCl₄, generating a phosphonium intermediate.
  • Nucleophilic attack by the alcohol, forming an oxyphosphonium species.
  • Displacement of the chloride ion, producing the alkyl chloride.

This method is advantageous for acid- or base-sensitive substrates, as it operates under neutral conditions. For 1-chlorohexan-2-ol, the Appel reaction achieves regioselectivity while preserving stereochemical integrity.

Table 1: Nucleophilic Substitution Methods Comparison

MethodReagentsConditionsYield (%)
Thionyl ChlorideSOCl₂Anhydrous, 25°C90–95
Appel ReactionPPh₃, CCl₄Neutral, 0–25°C85–90

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.0654927 g/mol

Monoisotopic Mass

136.0654927 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

Explore Compound Types